3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C15H9BrN2OS2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H9BrN2OS2/c16-11-2-1-3-12(9-11)18-14(19)13(21-15(18)20)8-10-4-6-17-7-5-10/h1-9H/b13-8- |
InChI Key |
AGKJSXDDLNRYFZ-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyridylmethylene group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and pyridylmethylene groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-Methylphenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-(3-Nitrophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The combination of the bromophenyl and pyridylmethylene groups also provides a distinct electronic environment, potentially leading to unique interactions with biological targets.
Biological Activity
3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This thiazolidinone derivative is characterized by a five-membered ring containing sulfur and nitrogen, which contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is with a molecular weight of approximately 377.28 g/mol. The structure includes:
- A 3-bromophenyl group
- A 4-pyridylmethylene moiety
- A thiazolidinone core featuring a thioxo group
This unique structure enhances the compound's potential to interact with various biological targets, making it an attractive candidate for further research.
Antimicrobial Activity
Studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
- Case Study : A derivative similar to 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one demonstrated activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
Anticancer Properties
Research has shown that compounds in the thiazolidinone family can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Signaling Pathways : They may block key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
- Case Study : In vitro studies revealed that thiazolidinones can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory activity:
- Mechanism of Action : It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : Similar thiazolidinones have been reported to reduce inflammation in animal models, suggesting a therapeutic role in inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activities of 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| 3-(4-Chlorophenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Contains chlorophenyl group | Antimicrobial and anticancer | |
| 5-(2-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Lacks bromine substitution | Antifungal properties | |
| 3-(2-Methoxyphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Features methoxy substituent | Enhanced solubility and activity |
Q & A
Basic: What are the optimal synthetic routes for 3-(3-Bromophenyl)-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one?
Answer:
The synthesis typically involves multi-step procedures, starting with condensation of a bromophenyl-substituted thiazolidinone precursor with a pyridyl-aldehyde derivative. Key steps include:
- Knoevenagel condensation under reflux conditions (e.g., ethanol or DMSO as solvents) to form the methylene bridge .
- Optimization of reaction parameters (temperature: 70–90°C, time: 6–12 hours) to enhance yield and purity .
- Use of acid/base catalysts (e.g., piperidine) to accelerate imine formation .
Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization in ethyl acetate or methanol finalizes product isolation .
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., bromophenyl protons at δ 7.2–7.8 ppm, pyridyl protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z ~434) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the methylene group) using SHELXL for refinement .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Answer:
Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic bond lengths) require:
- Dynamic NMR experiments to assess conformational flexibility in solution .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π, hydrogen bonds) influencing solid-state vs. solution structures .
- Cross-validation using DFT calculations to model electronic environments .
Advanced: What experimental frameworks elucidate biological activity mechanisms?
Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ via ELISA) .
- Cellular uptake studies : Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Systematic substituent variation : Replace bromophenyl with chloro-/methoxy groups to assess electronic effects .
- Bioisosteric replacement : Swap pyridyl with quinoline to test π-stacking efficacy .
- Dose-response curves : Compare IC₅₀ values across analogs to identify pharmacophores .
Advanced: What crystallographic challenges arise during refinement?
Answer:
- Twinning : Use TWINLAW in SHELXL to deconvolute overlapping reflections .
- Disorder modeling : Apply PART instructions for flexible alkyl chains .
- High-resolution data : Leverage SHELXL’s restraints (e.g., SIMU, DELU) to manage thermal motion .
Basic: How to monitor reaction progress and purity?
Answer:
- TLC : Use silica plates with UV-active indicators (e.g., 254 nm) and eluents like ethyl acetate/hexane (3:7) .
- HPLC : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
Advanced: How to address solubility limitations in bioactivity assays?
Answer:
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) to maintain compound stability .
- Prodrug derivatization : Introduce phosphate esters at the pyridyl group to enhance aqueous solubility .
Advanced: How to ensure synthetic reproducibility across labs?
Answer:
- Standardized protocols : Document inert atmosphere (N₂/Ar) requirements for moisture-sensitive steps .
- Inter-lab validation : Share crude reaction mixtures for independent HPLC/MS analysis .
Advanced: What in vitro models assess metabolic stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
